molecular formula C14H8Cl2F6N4O B2552287 N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 383147-68-0

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide

Cat. No.: B2552287
CAS No.: 383147-68-0
M. Wt: 433.14
InChI Key: ZBMANMNQAYBQTR-UHFFFAOYSA-N
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Description

N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a synthetic organic compound characterized by the presence of trifluoromethyl and chloropyridine groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating significant inhibition of microbial growth .

Table 1: Antimicrobial Activity Overview

Bacterial StrainActivity Observed
E. coliInhibition
S. aureusInhibition
K. pneumoniaeInhibition

Anticancer Potential

The compound's structural features suggest potential anticancer activity, which is currently under investigation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, possibly related to the modulation of cellular signaling pathways .

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its ability to form derivatives with altered biological activities allows researchers to explore new therapeutic agents. The synthesis of derivatives can lead to compounds with improved pharmacological profiles or reduced toxicity .

Case Study: Synthesis of Derivatives

A series of derivatives were synthesized by modifying the hydrazide moiety or the pyridine substituents. These derivatives were evaluated for their biological activities, revealing that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .

Agricultural Applications

In agricultural sciences, this compound has potential as an agrochemical agent. Its structural similarity to known fungicides suggests that it may act as a fungicide or herbicide. Research into its efficacy in controlling plant pathogens is ongoing, with initial results indicating promising antifungal properties .

Table 2: Agricultural Efficacy Overview

Application AreaPotential Use
FungicideEffective against fungal pathogens
HerbicidePotential for weed control

Mechanism of Action

The mechanism of action of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and chloropyridine groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
  • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

Uniqueness

N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is unique due to its specific combination of trifluoromethyl and chloropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F6N4O/c15-8-1-6(13(17,18)19)4-23-10(8)3-11(27)25-26-12-9(16)2-7(5-24-12)14(20,21)22/h1-2,4-5H,3H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMANMNQAYBQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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